molecular formula C12H27FSi B14628516 Tri-tert-butyl(fluoro)silane CAS No. 56348-27-7

Tri-tert-butyl(fluoro)silane

Cat. No.: B14628516
CAS No.: 56348-27-7
M. Wt: 218.43 g/mol
InChI Key: NVCWINRAUPYMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one fluorine atom attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with silicon tetrafluoride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

3(CH3)3CLi+SiF4(CH3)3CSiF+3LiF3 (CH_3)_3CLi + SiF_4 \rightarrow (CH_3)_3CSiF + 3 LiF 3(CH3​)3​CLi+SiF4​→(CH3​)3​CSiF+3LiF

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(fluoro)silane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as alkoxides or amines.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in polar solvents.

    Reduction: Hydrosilanes or metal hydrides in the presence of catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products

    Substitution: Formation of tert-butyl-substituted silanes.

    Reduction: Formation of silanes with hydrogen or other substituents.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Tri-tert-butyl(fluoro)silane has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing tert-butyl groups into organic molecules.

    Materials Science: Employed in the synthesis of silicon-based materials with unique properties.

    Catalysis: Acts as a precursor for catalysts used in various chemical reactions.

    Biology and Medicine:

Mechanism of Action

The mechanism by which tri-tert-butyl(fluoro)silane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar in structure but with ethyl groups instead of tert-butyl groups.

    Trimethylsilane: Contains methyl groups instead of tert-butyl groups.

    Tri-tert-butylchlorosilane: Similar but with a chlorine atom instead of fluorine.

Uniqueness

Tri-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chlorine or hydrogen analogs. The tert-butyl groups also provide significant steric hindrance, affecting the compound’s behavior in chemical reactions.

Properties

CAS No.

56348-27-7

Molecular Formula

C12H27FSi

Molecular Weight

218.43 g/mol

IUPAC Name

tritert-butyl(fluoro)silane

InChI

InChI=1S/C12H27FSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

NVCWINRAUPYMBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.